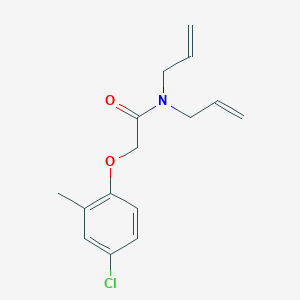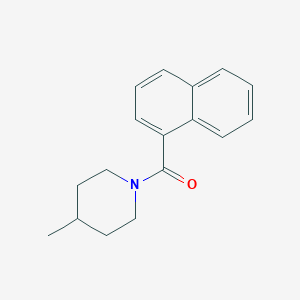![molecular formula C17H13N5OS B261962 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported that the compound can interact with various biological targets such as enzymes, receptors, and ion channels, leading to the modulation of their activity. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. The compound has also been reported to have antibacterial activity against various strains of bacteria. In animal studies, the compound has been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities, low toxicity, and good bioavailability. However, the limitations include the complexity of the synthesis method and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the significant directions is to explore its potential as a drug candidate for the treatment of various diseases. Further studies are needed to understand its mechanism of action and optimize its pharmacokinetic properties. The compound can also be used as a building block for the synthesis of new materials with unique properties, which can have potential applications in various fields such as electronics and energy storage.
Synthesis Methods
The synthesis of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the common methods involves the reaction of 3-(allyloxy)benzaldehyde with 2-amino-3-cyanopyridine in the presence of sulfur and sodium azide. The resulting compound is then subjected to cyclization with thiosemicarbazide to obtain the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. The compound has also been studied for its potential use in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties.
properties
Product Name |
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C17H13N5OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-(3-prop-2-enoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N5OS/c1-2-10-23-13-7-5-6-12(11-13)16-21-22-15(19-20-17(22)24-16)14-8-3-4-9-18-14/h2-9,11H,1,10H2 |
InChI Key |
FWQGKCUCPHVWKG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



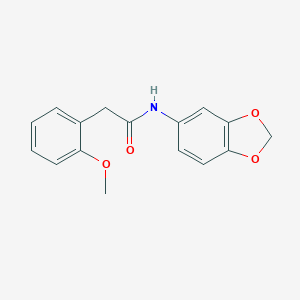



![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)

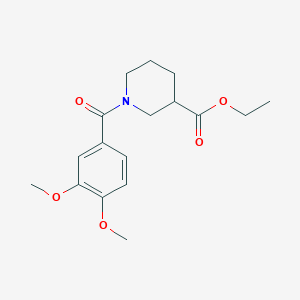

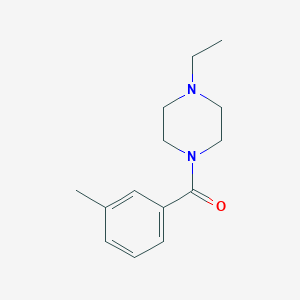

![3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B261900.png)

